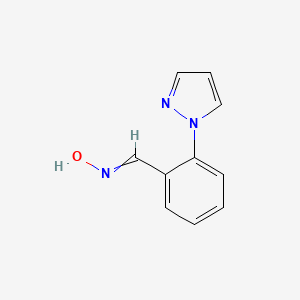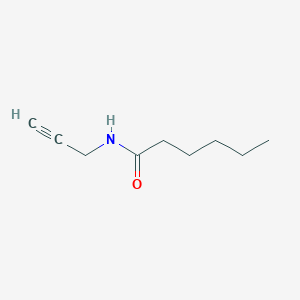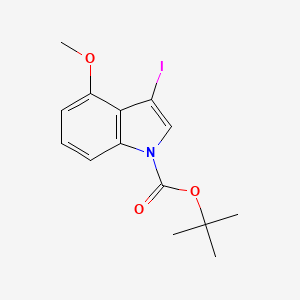
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid
描述
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is known for its significant pharmacological properties Benzimidazoles are commonly used in medicinal chemistry due to their structural similarity to purine, a fundamental component of DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg method, which involves the reaction of 1,2-diaminobenzene with carboxylic acids in the presence of a catalyst such as hydrochloric acid . Another method is the Weidenhagen synthesis, which involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding, scalable methods. One-pot synthesis methods, which combine multiple reaction steps into a single process, are particularly advantageous for industrial applications. For example, the HBTU-promoted methodology allows for the efficient conversion of carboxylic acids into benzimidazoles under mild conditions .
化学反应分析
Types of Reactions
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce alkyl or aryl groups into the benzimidazole ring.
科学研究应用
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. Benzimidazole derivatives can bind to DNA, inhibit enzymes, and disrupt cellular processes such as tubulin polymerization . These interactions lead to a range of biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
2-Methylbenzimidazole: Known for its use in medicinal chemistry and as a precursor for other benzimidazole derivatives.
1H-Benzimidazole-6-carboxylic acid: Shares structural similarities and is used in similar applications.
Pyrimido[1,2-a]benzimidazoles: These compounds have similar biological properties and are used in antiviral and anticancer research.
Uniqueness
2-Ethyl-1-methyl-1H-benzimidazole-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-ethyl-3-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-10-12-8-5-4-7(11(14)15)6-9(8)13(10)2/h4-6H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGJEZBXGXYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1C)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1394569.png)
![(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1394572.png)


![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)
![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)

![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)






